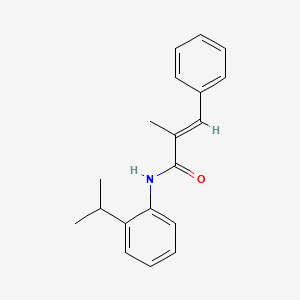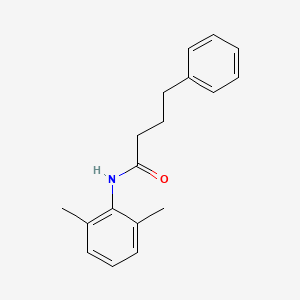
N-(3-cyanophenyl)-2-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanophenyl)-2-biphenylcarboxamide, also known as ODM-201, is a non-steroidal androgen receptor (AR) antagonist that has been developed for the treatment of advanced prostate cancer. It is a second-generation AR antagonist that has shown promising results in preclinical and clinical studies.
作用機序
N-(3-cyanophenyl)-2-biphenylcarboxamide is a non-steroidal AR antagonist that competes with androgens for binding to the AR. It has a high affinity for the AR and inhibits its activity, leading to the suppression of androgen-dependent signaling pathways. N-(3-cyanophenyl)-2-biphenylcarboxamide has been shown to have a greater affinity for the AR than first-generation AR antagonists, such as bicalutamide, and has a longer half-life, resulting in sustained inhibition of the AR.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-2-biphenylcarboxamide has been shown to suppress the growth of prostate cancer cells in vitro and in vivo. It has also been shown to reduce serum prostate-specific antigen (PSA) levels in patients with advanced prostate cancer. N-(3-cyanophenyl)-2-biphenylcarboxamide has a favorable safety profile and has been well-tolerated in clinical trials. It has also been shown to have a lower incidence of adverse events, such as fatigue and hot flashes, compared to first-generation AR antagonists.
実験室実験の利点と制限
N-(3-cyanophenyl)-2-biphenylcarboxamide has several advantages for lab experiments. It has a high affinity for the AR and inhibits its activity, making it a potent tool for studying androgen-dependent signaling pathways. N-(3-cyanophenyl)-2-biphenylcarboxamide also has a longer half-life than first-generation AR antagonists, allowing for sustained inhibition of the AR. However, N-(3-cyanophenyl)-2-biphenylcarboxamide is a relatively new compound, and its availability may be limited. Additionally, N-(3-cyanophenyl)-2-biphenylcarboxamide may not be suitable for all types of experiments, and alternative compounds may be required for certain applications.
将来の方向性
There are several future directions for the study of N-(3-cyanophenyl)-2-biphenylcarboxamide. One potential area of research is the investigation of combination therapies with N-(3-cyanophenyl)-2-biphenylcarboxamide and other anti-cancer agents. N-(3-cyanophenyl)-2-biphenylcarboxamide may also be studied in other androgen-related diseases, such as androgenetic alopecia and hirsutism. Additionally, the development of new and improved AR antagonists, based on the structure of N-(3-cyanophenyl)-2-biphenylcarboxamide, may lead to the discovery of more effective treatments for advanced prostate cancer.
合成法
N-(3-cyanophenyl)-2-biphenylcarboxamide is synthesized using a multi-step process that involves the reaction of 3-cyanophenylboronic acid and 2-bromobiphenyl in the presence of a palladium catalyst. The resulting intermediate is then treated with a carboxylic acid derivative to form N-(3-cyanophenyl)-2-biphenylcarboxamide. The synthesis method of N-(3-cyanophenyl)-2-biphenylcarboxamide is well-established, and the purity and yield of the final product can be easily controlled.
科学的研究の応用
N-(3-cyanophenyl)-2-biphenylcarboxamide has been extensively studied in preclinical and clinical studies for the treatment of advanced prostate cancer. It has shown potent anti-tumor activity in preclinical models and has demonstrated efficacy in clinical trials. N-(3-cyanophenyl)-2-biphenylcarboxamide has also been investigated for the treatment of other androgen-related diseases, such as androgenetic alopecia and hirsutism.
特性
IUPAC Name |
N-(3-cyanophenyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c21-14-15-7-6-10-17(13-15)22-20(23)19-12-5-4-11-18(19)16-8-2-1-3-9-16/h1-13H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAOHYGVILRYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-2-phenylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5727623.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5727635.png)



![2-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5727657.png)
![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)
![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5727688.png)
![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)

![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)